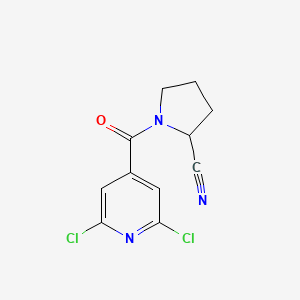
N-(1H-indazol-5-yl)-4-(methoxymethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indazol-5-yl)-4-(methoxymethyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in scientific research, specifically in the field of cancer treatment, and has become a subject of interest for many researchers worldwide.
Mecanismo De Acción
The mechanism of action of N-(1H-indazol-5-yl)-4-(methoxymethyl)piperidine-4-carboxamide involves the inhibition of specific proteins involved in cell division and proliferation. The compound has been found to target the Aurora kinases, which are essential for the proper segregation of chromosomes during cell division. By inhibiting these kinases, the compound prevents the proper separation of chromosomes, leading to cell death.
Biochemical and Physiological Effects:
N-(1H-indazol-5-yl)-4-(methoxymethyl)piperidine-4-carboxamide has shown significant biochemical and physiological effects in scientific research. The compound has been found to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size in animal models. It has also shown low toxicity levels, making it a promising candidate for further development in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1H-indazol-5-yl)-4-(methoxymethyl)piperidine-4-carboxamide in lab experiments is its ability to selectively target specific proteins involved in cell division and proliferation. It has also shown low toxicity levels, making it a safe candidate for further development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the development and application of N-(1H-indazol-5-yl)-4-(methoxymethyl)piperidine-4-carboxamide. One potential direction is the development of more efficient synthesis methods to increase yields and purity of the compound. Another direction is the investigation of the compound's potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for cancer treatment.
Métodos De Síntesis
The synthesis of N-(1H-indazol-5-yl)-4-(methoxymethyl)piperidine-4-carboxamide involves a multi-step process that starts with the reaction of 1H-indazole-5-carboxylic acid with thionyl chloride to form 1H-indazole-5-carbonyl chloride. This intermediate is then reacted with 4-(methoxymethyl)piperidine to form the desired product. The synthesis process has been optimized to obtain high yields of the compound with good purity.
Aplicaciones Científicas De Investigación
N-(1H-indazol-5-yl)-4-(methoxymethyl)piperidine-4-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the growth of cancer cells by targeting specific proteins involved in cell division and proliferation. The compound has also shown promising results in inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer cells.
Propiedades
IUPAC Name |
N-(1H-indazol-5-yl)-4-(methoxymethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-21-10-15(4-6-16-7-5-15)14(20)18-12-2-3-13-11(8-12)9-17-19-13/h2-3,8-9,16H,4-7,10H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYKGAMCBMCRIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCNCC1)C(=O)NC2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-5-yl)-4-(methoxymethyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(1,3-Thiazole-5-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B6635653.png)


![3-[(6-Fluoropyridine-3-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6635668.png)
![2-[methyl-(2-oxo-1H-pyridine-4-carbonyl)amino]butanoic acid](/img/structure/B6635682.png)
![(2-Bromophenyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B6635685.png)

![(3S)-5-methyl-3-[[(2-oxo-1H-pyridine-4-carbonyl)amino]methyl]hexanoic acid](/img/structure/B6635697.png)
![N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6635703.png)
![N-[1-(ethylamino)-1-oxopropan-2-yl]-4-(methoxymethyl)piperidine-4-carboxamide](/img/structure/B6635715.png)
![1-[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B6635747.png)
![(3aS,6aR)-5-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B6635762.png)

